

Experimental Protocol for Oxine-Copper Residue Analysis

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Compound Focus: Oxine-copper

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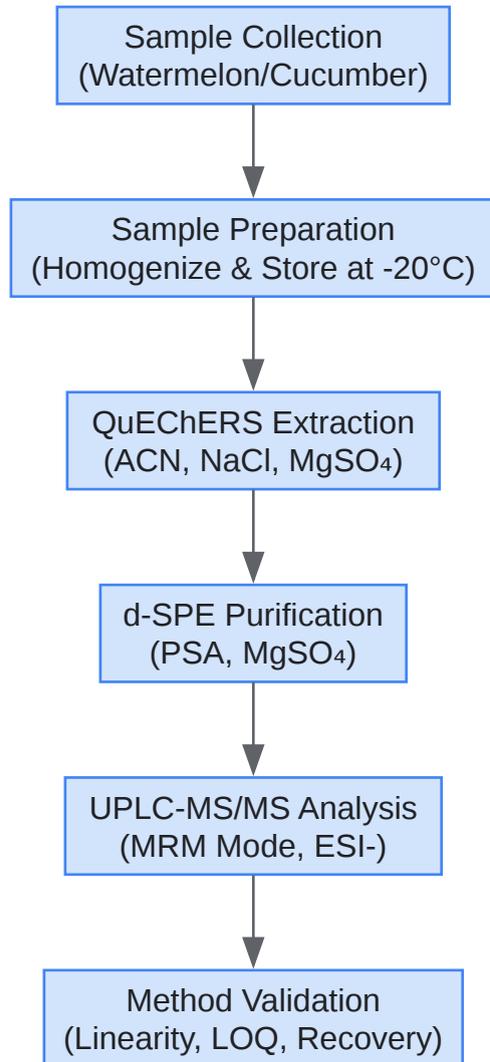
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The following methodology was used to profile the dissipation and residues of **oxine-copper**, ensuring reliable and sensitive data for the risk assessment [1].

- **Sample Preparation:** Cucumber and watermelon samples were randomly collected from field plots at predetermined intervals after the application of **oxine-copper**. The samples were crushed and stored at -20°C before analysis [1].
- **Extraction:** A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed. A 10 g portion of the homogenized sample was weighed and shaken with 20 mL of acetonitrile. Subsequently, 3 g of NaCl and 2 g of MgSO₄ were added for salting-out and dehydration [1].
- **Purification:** The extract was purified using dispersive solid-phase extraction (d-SPE) with Primary Secondary Amine (PSA) and MgSO₄ to remove interfering compounds [1].
- **Instrumental Analysis:** Analysis was performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). A Waters ACQUITY UPLC BEH HILIC column was used with gradient elution (0.1% formic acid in water and acetonitrile). Detection was carried out in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source operating in negative ion mode [1].
- **Method Validation:** The method was validated, demonstrating good linearity ($R^2 \geq 0.9980$), sensitivity (Limit of Quantification of 0.01 mg/kg), and recovery rates ranging from 75.5% to 95.8% with relative standard deviations of 2.27–8.26% [1].

The workflow below summarizes the key steps of the analytical protocol.

Oxine-Copper Residue Analysis Workflow



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Dissipation Behavior and Terminal Residues

The study investigated how **oxine-copper** degrades over time in cucumber and watermelon under field conditions. The data follow first-order kinetics [1].

- **Dissipation Half-Lives:** The half-life of **oxine-copper** was **3.57–4.68 days** in watermelon, which is longer than its half-life in cucumber (1.77–2.11 days). This indicates that **oxine-copper** persists longer in watermelon [1].
- **Terminal Residues:** At harvest, the residues of **oxine-copper** in watermelon samples were found to be in the range of **<0.01–0.0641 mg/kg** [1].

The table below summarizes the key residue data for watermelon and provides a comparison with cucumber.

Metric	Watermelon	Cucumber
Dissipation Half-Lives	3.57 - 4.68 days [1]	1.77 - 2.11 days [1]
Terminal Residues	<0.01 - 0.0641 mg/kg [1]	<0.01 - 0.264 mg/kg [1]

Dietary Risk Assessment

The potential long-term dietary risk to consumers was evaluated based on the terminal residue data and established toxicological reference values.

- **Risk Quotient:** The estimated long-term dietary risk probability for **oxine-copper** from the consumption of cucumber and watermelon was calculated to be **64.11%** [1].
- **Risk Interpretation:** A risk quotient below 100% indicates that the exposure level is acceptable. The study concludes that long-term consumption of cucumber and watermelon with the observed **oxine-copper** residue levels **would not pose unacceptable dietary risks** to the general population [1].

Conclusion and Comparative Perspective

The experimental data and subsequent risk assessment support the **safe and rational use** of **oxine-copper** on watermelon within the guidelines of the study. The key conclusions are:

- **Low Residue Level:** Terminal residues in watermelon are very low.
- **Acceptable Risk:** The long-term dietary risk is well within acceptable limits (64.11%).
- **Comparative Note:** While **oxine-copper** is effective, it is noted as **obsolete or not approved** in some regions, such as the European Union [2]. Furthermore, newer formulations combine it with other active ingredients (like fluopyram) for enhanced and broad-spectrum disease control [3].

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References

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